Adriamycin 14-thioacetate
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Overview
Description
Adriamycin 14-thioacetate, also known as Doxorubicinone 14-thioacetate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Scientific Research Applications
1. Antitumor Activity
Adriamycin 14-thioacetate and its analogues, such as N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), have shown significant antitumor activity. They are particularly noted for their efficacy in experimental antitumor evaluations, often demonstrating superior activity compared to adriamycin itself. These compounds have been evaluated for their in vivo antitumor activity against various cancers, such as murine P388 leukemia, demonstrating promising results in terms of increased life span and cure rates in animal models (Israel, Potti, & Seshadri, 1985).
2. Biochemical Interactions
Studies have also explored the biochemical interactions of this compound analogues with cellular components. For example, investigations into the covalent binding of adriamycin to rat liver microsomal proteins have provided insights into its mechanism of action at the molecular level, suggesting interactions with DNA and proteins (Ghezzi et al., 1981).
3. Enhanced Antitumor Efficacy and Reduced Toxicity
Certain analogues, such as N-trifluoroacetyladriamycin-14-valerate (AD 32), have been noted for their enhanced antitumor efficacy and reduced toxicity compared to adriamycin. This makes them potentially more effective and safer for use in cancer treatment (Israel, Modest, & Frei, 1975).
4. Combination Therapies and Synergistic Effects
Research has also been conducted on the potential synergistic effects of this compound analogues when used in combination with other treatments, such as radiation. This line of investigation is crucial for developing more effective combination therapies for cancer (Potměšil et al., 1986).
5. Mechanisms of Drug Action
Further studies have looked into the mechanisms of drug action, such as the selective inhibition of eukaryotic RNA polymerase by N-trifluoroacetyladriamycin-14-O-Hemiadipate (AD 143). Understanding these mechanisms is vital for optimizing the use of these drugs in clinical settings (Chuang et al., 1984).
Properties
CAS No. |
101980-73-8 |
---|---|
Molecular Formula |
C36H32F3NO12S |
Molecular Weight |
759.7 g/mol |
IUPAC Name |
S-[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] benzenecarbothioate |
InChI |
InChI=1S/C36H32F3NO12S/c1-15-28(42)19(40-34(48)36(37,38)39)11-23(51-15)52-21-13-35(49,22(41)14-53-33(47)16-7-4-3-5-8-16)12-18-25(21)32(46)27-26(30(18)44)29(43)17-9-6-10-20(50-2)24(17)31(27)45/h3-10,15,19,21,23,28,42,44,46,49H,11-14H2,1-2H3,(H,40,48) |
InChI Key |
YVBHFKLQBINJGT-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adriamycin 14-thioacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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